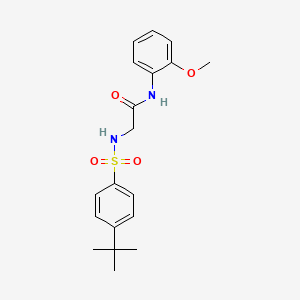

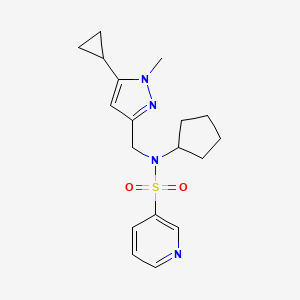

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, commonly known as BSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. BSA is a sulfonamide derivative that has been synthesized in recent years and has shown promising results in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bond Studies

- Hydrogen Bond Dynamics : Compounds similar to 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide have been studied for their hydrogen bonding properties. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and analyzed using NMR, mass spectrometry, and X-ray crystallography, providing insights into intra- and intermolecular hydrogen-bond formation in these compounds (Romero & Margarita, 2008).

Enzyme Inhibition Studies

- Inhibition of Enzymatic Activities : Analogous compounds were synthesized and evaluated for their inhibitory potential against various enzymes like carbonic anhydrase and cholinesterases. These compounds demonstrated significant enzyme inhibitory activities, suggesting potential applications in therapeutic contexts (Virk et al., 2018).

Catalysis and Oxidation

- Catalytic Properties : Derivatives of 4-tert-butylbenzenesulfonamide have been used in catalysis, particularly in oxidation reactions. A study on sulfonamide-substituted iron phthalocyanine showed remarkable stability and efficiency in the oxidation of olefins, indicating potential applications in chemical synthesis and industrial processes (Işci et al., 2014).

Pharmaceutical Applications

- Development of Therapeutic Agents : Research on acetamide derivatives, including those structurally similar to 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, has revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These findings open avenues for the development of new medications (Rani et al., 2016).

Wirkmechanismus

Target of Action

It is suggested that it can be used as a cannabinoid receptor ligand . Cannabinoid receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

As a potential cannabinoid receptor ligand, it may interact with these receptors, leading to changes in signal transduction pathways within the cell .

Biochemical Pathways

Given its potential role as a cannabinoid receptor ligand, it may influence the endocannabinoid system’s pathways . The endocannabinoid system plays a crucial role in regulating a broad range of physiological processes that affect our everyday experience, such as our energy level, mood, and immune activity.

Result of Action

As a potential cannabinoid receptor ligand, it might induce various cellular responses by modulating the activity of cannabinoid receptors .

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGPVUXGNQQMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)